3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the 3,4,5-trimethoxyphenyl group: : This step involves the reaction of the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.
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Chlorination: : The final step involves the introduction of the chlorine atom at the appropriate position on the benzamide ring. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
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Substitution Reactions: : The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Oxidation and Reduction Reactions: : The compound can undergo oxidation or reduction reactions to modify the functional groups on the benzamide or oxadiazole rings.
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Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of specific biological pathways.
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Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
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3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide: : This compound lacks the oxadiazole ring, which may result in different biological activities and chemical properties.
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N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: : This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
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3-chloro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide: : This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWBOVMMWLOTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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